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Compound of Interest

Compound Name: SR94

Cat. No.: B4054192 Get Quote

SR9009 Technical Support Center
This technical support center provides guidance for researchers, scientists, and drug

development professionals on the experimental use of SR9009. The information herein is

intended for preclinical research purposes only and is not a substitute for a comprehensive

review of the primary literature.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for SR9009?

A1: SR9009 is a synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2]

These proteins are critical components of the core circadian clock and act as transcriptional

repressors of key genes involved in metabolism, inflammation, and circadian rhythm.[3][4] By

activating REV-ERBs, SR9009 enhances their repressive activity, leading to downstream

effects on gene expression. However, it is important to note that some studies have reported

REV-ERB-independent effects of SR9009, suggesting that its biological activities may not be

exclusively mediated through these receptors.[1][2][5][6][7]

Q2: What are the common applications of SR9009 in preclinical research?

A2: SR9009 has been investigated in a variety of preclinical models for its potential therapeutic

effects, including:
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Metabolic Regulation: Studies have shown that SR9009 can influence lipid and glucose

metabolism.[4]

Inflammation: SR9009 has been demonstrated to suppress inflammatory responses in

various models, including sepsis-induced acute lung injury and retinal inflammation.[3][8][9]

Neuroprotection: Research suggests a protective role for SR9009 in cerebral ischemic injury.

[3]

Oncology: SR9009 has been observed to have cytotoxic effects on cancer cells and may

suppress tumor growth.[10][11][12]

Fibrosis: SR9009 has been shown to attenuate renal fibrotic responses.[5]

Q3: Are there any known side effects or toxicities associated with SR9009 in animal studies?

A3: While SR9009 is not approved for human use and comprehensive toxicity data is limited,

some potential side effects have been noted in animal studies. High doses of SR9009 may

impact liver enzymes, potentially leading to hepatotoxicity in certain models.[10] Additionally,

some studies have observed hypoglycemia (low blood sugar) with SR9009 analogues.[13] It is

crucial to carefully select dosages and monitor for any adverse effects during in vivo

experiments. Anecdotal reports in non-clinical settings mention side effects such as nausea,

headache, and sleep disturbances.[10]

Q4: What are the reported REV-ERB-independent effects of SR9009?

A4: Several studies have indicated that SR9009 can exert biological effects even in the

absence of REV-ERBα and REV-ERBβ.[1][2] These REV-ERB-independent effects have been

observed on cell proliferation, metabolism, and gene transcription.[1][2] This suggests that

SR9009 may have off-target effects that should be considered when interpreting experimental

results. For example, SR9009 has been found to exert a protective role against renal fibrosis

independent of REV-ERBα.[5]

Troubleshooting Guide
Issue: Inconsistent or unexpected results in cell-based assays.
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Possible Cause 1: REV-ERB-Independent Effects. As noted, SR9009 can have effects that

are not mediated by REV-ERB.[1][2]

Troubleshooting Step: To confirm if the observed effect is REV-ERB dependent, consider

using REV-ERBα/β double-knockout cells as a negative control.[1] Alternatively, a REV-

ERB antagonist could be used to see if the effect is blocked.

Possible Cause 2: Concentration-Dependent Effects. The effects of SR9009 can be

concentration-dependent. For instance, low concentrations may enhance neurite outgrowth,

while high concentrations can be suppressive.[14]

Troubleshooting Step: Perform a dose-response curve to determine the optimal

concentration for your specific cell type and endpoint.

Issue: Lack of in vivo efficacy or unexpected toxicity.

Possible Cause 1: Inappropriate Dosage or Administration Route. The dosage and route of

administration can significantly impact the bioavailability and efficacy of SR9009.

Troubleshooting Step: Refer to the dosage table below for ranges used in various

preclinical models. The most common administration route is intraperitoneal (i.p.) injection.

Ensure the vehicle used for dissolution is appropriate and non-toxic at the administered

volume.

Possible Cause 2: Timing of Administration. Due to its role in regulating circadian rhythms,

the timing of SR9009 administration (Zeitgeber time) can influence its effects.[3][6]

Troubleshooting Step: Standardize the time of day for SR9009 administration in your

animal studies to ensure consistency.

Data Summary
Table 1: Summary of SR9009 Dosages in Preclinical Animal Studies
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Animal
Model

Dosage
Range

Administrat
ion Route

Vehicle
Observed
Effects

Reference

Mice

(C57BL/6J)
50 mg/kg/day

Intraperitonea

l (i.p.)

5% DMSO,

95% Corn oil

Neuroprotecti

on against

cerebral

ischemia

[3]

Mice

(BALB/C)
50 mg/kg

Intraperitonea

l (i.p.)
Not specified

Attenuation of

sepsis-

induced

acute lung

injury

[9]

Mice (ldlr-/-)
100

mg/kg/day

Intraperitonea

l (i.p.)

15%

Cremophor

Suppression

of

atheroscleros

is

[15]

Mice

(C57BL/6J)

100

mg/kg/day

Intraperitonea

l (i.p.)

5% DMSO,

10%

Cremophor

EL, 85% PBS

Improved

heart function

after pressure

overload

[6]

Mice

(C57BL/6J)
10 mg/kg/day

Intraperitonea

l (i.p.)

15%

Cremophor

Mitigation of

weight gain

and insulin

resistance

[16]

Rats
100 mg/kg

(single dose)

Intraperitonea

l (i.p.)

10% DMSO,

12%

Cremophor

EL, 78% PBS

Anti-

inflammatory

effects

[17]

Experimental Protocols
Protocol 1: In Vivo Administration of SR9009 in Mice for Neuroprotection Studies

Materials:
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SR9009

Vehicle: 5% DMSO, 95% Corn oil

Male C57BL/6J mice

Standard animal housing and handling equipment

Procedure:

Prepare a stock solution of SR9009 in the vehicle at the desired concentration.

For three consecutive days, administer SR9009 intraperitoneally at a dose of 50 mg/kg at

Zeitgeber time 6 (ZT6).[3]

A control group should receive an equal volume of the vehicle.

On the fourth day, proceed with the experimental model (e.g., middle cerebral artery

occlusion for cerebral ischemia studies).[3]

Monitor animals for any adverse effects throughout the experiment.

Protocol 2: In Vitro Treatment of Cells with SR9009 for Anti-Inflammatory Studies

Materials:

SR9009

Appropriate cell line (e.g., RAW 264.7 macrophages)

Cell culture medium and supplements

Inflammatory stimulus (e.g., Lipopolysaccharide - LPS)

Procedure:

Culture cells to the desired confluency.
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Prepare a stock solution of SR9009 in a suitable solvent (e.g., DMSO) and dilute to the

final working concentrations in cell culture medium.

Pre-treat the cells with various concentrations of SR9009 for a specified period (e.g., 1

hour).

Induce an inflammatory response by adding the inflammatory stimulus (e.g., LPS).

After a defined incubation period, collect cell lysates or supernatants for downstream

analysis (e.g., cytokine measurement by ELISA or gene expression analysis by qPCR).

Signaling Pathways and Experimental Workflows
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Caption: SR9009 activates REV-ERBα/β, leading to the repression of target genes.
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Caption: SR9009 suppresses inflammation via the NF-κB signaling pathway.[8]
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Caption: SR9009 activates the NRF2 pathway to prevent cellular senescence.[18]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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